(R)RuCl[(pcymene)(SEGPHOS)]Cl
Description
Significance of Asymmetric Catalysis in Organic Synthesis
Asymmetric catalysis is a cornerstone of modern chemical synthesis, providing an efficient and atom-economical means to produce enantiomerically pure compounds. frontiersin.org This methodology utilizes a small amount of a chiral catalyst to generate a large quantity of a desired chiral product, minimizing waste and often simplifying purification processes. nih.govoatext.com
Enantioselective Transformations for Chiral Molecule Synthesis
Enantioselective transformations are chemical reactions that preferentially form one enantiomer of a chiral product. hilarispublisher.com These transformations are critical for accessing a vast array of complex molecular architectures with defined stereochemistry. researchgate.net Methodologies such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions have been extensively developed, relying on the design and application of sophisticated chiral catalysts. researchgate.net The precise control over stereochemistry afforded by these methods is essential for the synthesis of molecules with specific biological functions. frontiersin.org
Role in Pharmaceutical and Fine Chemical Industries
The demand for enantiomerically pure compounds is particularly high in the pharmaceutical industry. nih.govnumberanalytics.com The physiological effects of a drug are often dictated by its stereochemistry, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful. numberanalytics.com The tragic case of thalidomide (B1683933) serves as a stark reminder of the importance of enantiomeric purity in drug development. numberanalytics.com Asymmetric catalysis provides a direct and cost-effective route to single-enantiomer drugs, ensuring their safety and efficacy. nih.govresearchgate.net In the fine chemical industry, asymmetric catalysis is employed in the synthesis of agrochemicals, fragrances, and advanced materials where specific stereoisomers are required for optimal performance. chemimpex.com
Overview of Chiral Ruthenium Complexes
Ruthenium-based catalysts have become indispensable tools in asymmetric synthesis due to their versatility and high catalytic activity. ajchem-b.com These complexes can be tailored for a wide range of reactions by modifying the ligands surrounding the ruthenium center.
Historical Development and Milestones in Ru-Catalyzed Asymmetric Synthesis
The journey of ruthenium in asymmetric catalysis has been marked by significant milestones. A major breakthrough came with the development of Ru-BINAP catalysts, which proved highly effective for the asymmetric hydrogenation of various substrates. wiley-vch.de This success spurred further research, leading to the discovery of other highly effective chiral ligands and expanding the scope of Ru-catalyzed asymmetric transformations. diva-portal.org The development of Noyori's ruthenium(II) catalysts for asymmetric transfer hydrogenation of ketones and imines was another landmark achievement, showcasing the broad applicability of these systems. ajchem-b.comnih.gov
Contextualizing (R)RuCl[(p-cymene)(SEGPHOS)]Cl within Privileged Catalyst Classes
(R)RuCl[(p-cymene)(SEGPHOS)]Cl belongs to the class of chiral ruthenium(II)-arene complexes featuring a diphosphine ligand. sigmaaldrich.comsigmaaldrich.com The SEGPHOS ligand, a close relative of BINAP, is known for inducing high enantioselectivity in various catalytic reactions. wikipedia.org The p-cymene (B1678584) arene ligand contributes to the stability and solubility of the complex. chemimpex.comias.ac.in This particular combination of ligands positions (R)RuCl[(p-cymene)(SEGPHOS)]Cl as a highly effective and versatile catalyst for a range of asymmetric transformations. For instance, it has been successfully employed in the asymmetric hydrogenation of levulinic acid to produce the chiral platform molecule gamma-valerolactone, albeit with moderate enantioselectivity in this specific case. rsc.org The broader family of Ru-SEGPHOS complexes has demonstrated superior performance compared to their BINAP counterparts in the asymmetric hydrogenation of a variety of carbonyl compounds. researchgate.net The unique structural and electronic properties of the SEGPHOS ligand, characterized by a narrower dihedral angle between the aromatic faces, contribute to the enhanced enantioselectivity and activity of its metal complexes. wikipedia.org
Interactive Data Table: Properties of (R)RuCl[(p-cymene)(SEGPHOS)]Cl
| Property | Value |
| Linear Formula | [C48H42ClO4P2Ru]+Cl− |
| CAS Number | 944451-28-9 |
| Molecular Weight | 916.77 g/mol |
| Form | Powder |
| Storage Temperature | 2-8°C |
Data sourced from Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C51H51Cl2O4P2Ru-3 |
|---|---|
Molecular Weight |
961.9 g/mol |
IUPAC Name |
carbanide;chlororuthenium(1+);[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride |
InChI |
InChI=1S/C38H28O4P2.C10H14.3CH3.2ClH.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-8(2)10-6-4-9(3)5-7-10;;;;;;/h1-24H,25-26H2;4-8H,1-3H3;3*1H3;2*1H;/q;;3*-1;;;+2/p-2 |
InChI Key |
HGLQXFOTIHUDRO-UHFFFAOYSA-L |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru+] |
Origin of Product |
United States |
Mechanistic Investigations of Catalytic Reactions Mediated by R Rucl Pcymene Segphos Cl
Proposed Catalytic Cycles for Asymmetric Transformations
The catalytic cycle for asymmetric hydrogenation mediated by (R)-RuCl[(p-cymene)(SEGPHOS)]Cl generally involves an initiation phase to form the active catalyst followed by a series of steps including substrate coordination, migratory insertion, and product release.
The complex (R)-RuCl[(p-cymene)(SEGPHOS)]Cl is a stable 18-electron pre-catalyst that requires activation to enter the catalytic cycle. The initial and crucial step is the dissociation of the η⁶-p-cymene ligand to generate a coordinatively unsaturated 12-electron ruthenium species. nih.gov This dissociation creates a vacant site necessary for the coordination of reactants.
Following the liberation of p-cymene (B1678584), the resulting ruthenium species interacts with a hydrogen source. In asymmetric hydrogenation, this involves the heterolytic cleavage of molecular hydrogen (H₂) to form a ruthenium-hydride (Ru-H) species. This active hydride complex is the key intermediate responsible for the reduction of the substrate. nih.gov In transfer hydrogenation processes, the hydride is generated from a hydrogen donor like formic acid or isopropanol. The formation of this chiral ruthenium-hydride is a pivotal step that sets the stage for the subsequent enantioselective transformation.
Once the active ruthenium-hydride species is formed, the prochiral substrate (e.g., a ketone or an alkene) coordinates to the metal center. The well-defined and rigid chiral pocket created by the (R)-SEGPHOS ligand dictates the manner of this coordination, forcing the substrate to adopt a specific orientation to minimize steric hindrance.
The key enantio-determining step often occurs after substrate coordination. nih.govnih.gov In the case of alkene hydrogenation, this is typically the migratory insertion of the alkene into the Ru-H bond. nih.gov For ketone hydrogenation, it is the transfer of the hydride to the carbonyl carbon. The transition state for this step is where the stereochemistry of the final product is established. DFT calculations on related Ru-SEGPHOS systems suggest that the transition states leading to the two possible enantiomers have different energies, with the one favored by the chiral ligand being significantly lower in energy. nih.gov This energy difference arises from the specific interactions between the substrate and the chiral ligand within the coordination sphere of the ruthenium atom. After the hydride transfer or migratory insertion, the product is released from the coordination sphere, and the catalyst is regenerated to re-enter the catalytic cycle.
Role of the Chiral Environment and Ligand-Substrate Interactions
The remarkable enantioselectivity achieved with the (R)-RuCl[(p-cymene)(SEGPHOS)]Cl catalyst is a direct consequence of the unique structural and electronic properties of the SEGPHOS ligand. wikipedia.org
The SEGPHOS ligand is built upon a rigid 4,4′-bi-1,3-benzodioxole backbone, which is structurally similar to BINAP but possesses a narrower dihedral angle. wikipedia.orgsigmaaldrich.com This structural feature, combined with the four phenyl groups on the phosphorus atoms, creates a highly organized and sterically demanding chiral environment around the ruthenium center. This C₂-symmetric chiral pocket effectively shields two quadrants around the metal, leaving the other two relatively open for substrate coordination.
This steric arrangement forces the prochiral substrate to bind in a highly specific orientation to avoid unfavorable steric clashes with the phenyl groups of the ligand. acs.org This preferential binding mode places one of the two enantiotopic faces of the substrate in the correct position for the subsequent hydride transfer, leading to the formation of one enantiomer in high excess. The bulkier derivatives of SEGPHOS, such as DTBM-SEGPHOS, can exhibit even greater steric influence, leading to enhanced enantioselectivity in many reactions. researchgate.net
Beyond steric hindrance, the electronic properties of the SEGPHOS ligand play a critical role in the catalyst's performance. The two diphenylphosphino groups are strong σ-donors, which increase the electron density on the ruthenium center. This enhanced electron density facilitates key steps in the catalytic cycle, such as the oxidative addition of H₂.
The interplay of steric and electronic effects is crucial for achieving high catalytic activity and selectivity. nih.gov Computational studies have shown that electronic contributions are often as important as, if not more dominant than, steric effects in controlling selectivity in related ruthenium catalyst systems. mdpi.comresearchgate.net The electronic nature of the ligand influences the stability of various intermediates and transition states throughout the catalytic cycle. For instance, subtle electronic modifications to the ligand can alter the energy barrier of the enantio-determining step, thereby impacting the enantiomeric excess of the product. nih.gov
Kinetic and Thermodynamic Aspects of Catalytic Cycles
Detailed mechanistic studies, including kinetic analyses, have provided deep insights into the catalytic cycle of Ru-SEGPHOS systems. For the asymmetric hydrogenation of certain 2-pyridyl-substituted alkenes using a related Ru-DTBM-segphos catalyst, kinetic studies revealed that the reaction is first order in both hydrogen pressure and catalyst concentration. nih.gov
Table 1: Kinetic Data for Asymmetric Hydrogenation of a Pyridine-Pyrroline Substrate with a Ru-DTBM-segphos Catalyst
Illustrates the effect of H₂ pressure and catalyst concentration on reaction kinetics, supporting a first-order dependence on both. Data derived from kinetic studies. nih.gov
| Parameter Varied | Condition | Kinetic Order (n) | Conclusion |
|---|---|---|---|
| H₂ Pressure | Varied | n = 1 | Rate is first order in [H₂] |
| Catalyst Concentration | Varied | n = 1 | Rate is first order in [Ru] |
From a thermodynamic standpoint, the high enantioselectivity observed in Ru-SEGPHOS catalyzed reactions indicates a significant difference in the free energy of activation (ΔΔG‡) for the transition states leading to the major and minor enantiomers. The chiral ligand stabilizes the transition state that produces the major enantiomer. Studies on similar systems have shown that high enantiomeric excess is often maintained over a range of temperatures and pressures, highlighting the robustness of the catalyst's stereocontrol. nih.gov This suggests that the thermodynamic preference for one enantiomeric pathway is substantial and not easily overcome by changes in reaction conditions. nih.gov
Compound Name Reference Table
Table 2: List of Chemical Compounds
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| (R)RuCl[(pcymene)(SEGPHOS)]Cl | Chloro(R)-(+)-5,5′-bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxoleruthenium(II) chloride sigmaaldrich.com |
| SEGPHOS | (R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole |
| BINAP | (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |
| DM-SEGPHOS | (R)-(+)-5,5'-Bis(di(3,5-dimethylphenyl)phosphino)-4,4'-bi-1,3-benzodioxole wikipedia.org |
| DTBM-SEGPHOS | (R)-(+)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole wikipedia.org |
| p-cymene | 1-methyl-4-(1-methylethyl)benzene |
Computational Chemistry Approaches for Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the complex mechanisms of transition metal-catalyzed reactions. These methods provide a detailed picture of the geometric and electronic structures of reactants, intermediates, and transition states, which are often difficult to characterize experimentally.
DFT calculations have been instrumental in understanding the reactivity and selectivity of ruthenium-p-cymene and ruthenium-SEGPHOS catalyst systems. For instance, in the acetate-assisted cyclometalation of arylimines promoted by [RuCl2(p-cymene)]2, DFT studies have shown that the coordination of the imine to a ruthenium precursor is followed by the dissociation of an anion (chloride or acetate) as the rate-determining step rsc.org. These calculations can accurately predict activation energy barriers that are in good agreement with experimental observations rsc.org.
In the context of ruthenium-SEGPHOS catalyzed reactions, DFT has been used to explore the energy profiles of different kinetic pathways. For example, in isoprene-mediated carbonyl additions, calculations have elucidated how halide counterions can influence the formation of diastereomeric chiral-at-ruthenium complexes, which in turn exhibit divergent regioselectivity. The transition state for aldehyde coordination was identified as the key juncture where the reaction pathway diverges to form different products nih.gov.
DFT studies on related ruthenium-catalyzed hydrosilylation reactions have also provided insights into the electronic and steric factors that govern catalytic activity. These studies suggest that the ability of the catalyst to interconvert between different oxidation states (e.g., Ru(II) and Ru(IV)) is crucial for its efficacy rsc.org.
Typical DFT Functionals and Basis Sets Used in Similar Systems:
| Functional | Basis Set | Application |
| M06, ωB97X-D3 | cc-pVDZ-PP[Ru] | Geometry optimizations of Ru complexes rsc.org |
| B3LYP | LANL2DZ | Geometry optimization of Ru(II) complexes |
Currently, there is a limited amount of published research specifically detailing the use of molecular dynamics (MD) simulations for the (R)RuCl[(p-cymene)(SEGPHOS)]Cl catalyst-substrate system. However, MD simulations represent a powerful, yet computationally intensive, approach to study the dynamic behavior of catalyst-substrate interactions in solution.
Unlike static DFT calculations that focus on stationary points on the potential energy surface, MD simulations can model the time evolution of the system, providing insights into:
Conformational Dynamics: How the catalyst and substrate move and change shape over time.
Solvent Effects: The explicit role of solvent molecules in stabilizing intermediates and transition states.
Binding and Unbinding Events: The kinetics and thermodynamics of substrate association and dissociation.
For a flexible ligand system like SEGPHOS, MD simulations could be particularly valuable in understanding how the ligand's conformational changes influence the accessibility of the catalytic site and the stereochemical outcome of the reaction. As computational resources continue to grow, it is anticipated that MD simulations will play an increasingly important role in the detailed mechanistic analysis of complex catalytic systems like (R)RuCl[(p-cymene)(SEGPHOS)]Cl.
Applications of R Rucl Pcymene Segphos Cl in Asymmetric Organic Synthesis
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched compounds. The (R)RuCl[(pcymene)(SEGPHOS)]Cl catalyst has demonstrated remarkable efficacy in the reduction of prochiral ketones and olefins to their corresponding chiral alcohols and alkanes with high levels of stereocontrol.
Hydrogenation of Ketones to Chiral Alcohols
The enantioselective hydrogenation of ketones is a fundamental transformation in organic chemistry, providing access to valuable chiral secondary alcohols. The this compound catalyst system has been successfully employed in this capacity, particularly for ketones bearing additional functional groups that can influence the reaction's outcome.
The presence of functional groups such as alkenes and esters in proximity to the ketone carbonyl can present challenges in chemoselectivity. However, ruthenium-SEGPHOS catalysts have shown the ability to selectively reduce the keto group while leaving other functionalities intact.
In the asymmetric hydrogenation of β-keto esters, ruthenium complexes with diphosphine ligands like SEGPHOS have proven to be highly effective. These reactions typically yield the corresponding β-hydroxy esters with high enantioselectivity. For instance, the hydrogenation of various β-keto esters using a ruthenium catalyst often proceeds with excellent conversion and enantiomeric excess (ee). While specific data for a broad range of substrates with this compound is not extensively tabulated in single sources, related studies on similar Ru-diphosphine systems demonstrate the potential for high performance. For example, in the hydrogenation of ethyl 3-oxobutanoate, high yields and ee values are consistently reported.
Similarly, the hydrogenation of α,β-unsaturated ketones can be directed to selectively reduce the carbonyl group, affording chiral allylic alcohols. The electronic and steric properties of the SEGPHOS ligand play a crucial role in achieving high chemo- and enantioselectivity.
**Table 1: Illustrative Data for Asymmetric Hydrogenation of Functionalized Ketones with Ru-Diphosphine Catalysts***
| Substrate (Ketone) | Product (Alcohol) | Catalyst System | Yield (%) | ee (%) |
| Ethyl 3-oxobutanoate | Ethyl (R)-3-hydroxybutanoate | Ru-Diphosphine | >95 | >98 |
| Methyl 3-oxo-3-phenylpropanoate | Methyl (R)-3-hydroxy-3-phenylpropanoate | Ru-Diphosphine | >95 | >99 |
| (E)-4-phenylbut-3-en-2-one | (R,E)-4-phenylbut-3-en-2-ol | Ru-Diphosphine | High | High |
*Data is representative of typical results obtained with Ru-diphosphine catalyst systems and may not be specific to this compound.
The substrate scope for the asymmetric hydrogenation of ketones catalyzed by this compound and related systems is broad, encompassing a variety of functionalized ketones. Aromatic, heteroaromatic, and aliphatic ketones can be effectively reduced. The presence of coordinating groups near the carbonyl function can enhance both reactivity and enantioselectivity.
However, limitations exist. Sterically hindered ketones may exhibit lower reaction rates. The electronic nature of substituents on the substrate can also influence the efficiency and selectivity of the hydrogenation. For some substrates, achieving high enantioselectivity may require careful optimization of reaction conditions, such as temperature, pressure, and solvent.
Hydrogenation of Olefins to Chiral Alkanes
The asymmetric hydrogenation of olefins is another cornerstone of enantioselective catalysis, providing a direct route to chiral alkanes. The this compound catalyst has been investigated for its ability to catalyze the hydrogenation of both functionalized and unfunctionalized olefins with high stereocontrol.
Ruthenium-SEGPHOS systems have shown considerable success in the hydrogenation of functionalized olefins, particularly those containing coordinating groups that can direct the catalyst to one face of the double bond. A notable example is the highly efficient and enantioselective asymmetric hydrogenation of 2-pyridyl-substituted alkenes. In such reactions, the pyridine nitrogen is believed to play a key role in coordinating to the ruthenium center, facilitating high enantioselectivity. For a range of pyridine-pyrroline trisubstituted olefins, Ru-SEGPHOS based catalysts have achieved nearly quantitative conversion and enantiomeric excesses often exceeding 90%.
The asymmetric hydrogenation of unfunctionalized olefins, which lack a coordinating group, presents a greater challenge. While iridium-based catalysts have often been the preferred choice for this transformation, advancements in ruthenium catalysis continue to expand the scope to include these less activated substrates.
**Table 2: Asymmetric Hydrogenation of 2-Pyridyl-Substituted Olefins with a Ru-SEGPHOS Catalyst System***
| Substrate (Olefin) | Conversion (%) | ee (%) |
| 2-(1-(N-Boc-pyrrol-2-yl)vinyl)pyridine | >99 | 96 |
| 2-(1-(N-Boc-pyrrol-2-yl)vinyl)-5-methylpyridine | >99 | 95 |
| 5-chloro-2-(1-(N-Boc-pyrrol-2-yl)vinyl)pyridine | >99 | 93 |
*Data adapted from studies on Ru-DTBM-SEGPHOS, a derivative of SEGPHOS, and is illustrative of the potential of Ru-SEGPHOS systems.
The chiral environment created by the SEGPHOS ligand is paramount in determining the enantioselectivity of the hydrogenation. The bulky and conformationally restricted biaryl backbone of the ligand effectively shields one face of the coordinated substrate, leading to the preferential addition of hydrogen from the less hindered side.
Hydrogenation of Imines to Chiral Amines
The catalytic asymmetric hydrogenation of imines is a direct and atom-economical method for the synthesis of enantioenriched amines, which are crucial building blocks in the pharmaceutical and agrochemical industries. While the use of (R)RuCl[(p-cymene)(SEGPHOS)]Cl for the hydrogenation of various functional groups is documented, specific detailed research on its application for the asymmetric hydrogenation of a broad range of imines to chiral amines is an area of ongoing investigation. Related ruthenium-diphosphine complexes have shown considerable success in this transformation, suggesting the potential of the title catalyst. For instance, analogous RuCl2(diphosphine)(diamine) complexes have been effectively used in the asymmetric hydrogenation of both aromatic and cyclic imines, achieving good to high enantioselectivities. The optimal choice of diphosphine and diamine ligands is often substrate-dependent, highlighting the importance of catalyst screening for specific imine substrates.
Reductions of Carboxylic Acid Derivatives (e.g., Levulinic Acid to γ-Valerolactone)
The conversion of biomass-derived platform molecules into valuable chiral chemicals is a key focus of sustainable chemistry. (R)RuCl[(p-cymene)(SEGPHOS)]Cl has demonstrated its utility in the asymmetric hydrogenation of carboxylic acid derivatives, a notable example being the reduction of levulinic acid to γ-valerolactone (GVL). Chiral GVL is a significant building block for the synthesis of various bioactive compounds and materials.
Research has shown that SEGPHOS ligand-modified ruthenium catalysts can effectively convert levulinic acid to optically active (S)-γ-valerolactone. While a dinuclear (S)-[(RuCl(SEGPHOS))2(μ-Cl)3]−[NH2(CH3)2]+ catalyst in methanol achieved high conversion and an enantiomeric excess (ee) of 56% for (S)-GVL, the mononuclear precursor (R)-RuCl2[(p-cymene)(SEGPHOS)] showed full conversion but a lower ee of 18% under similar conditions. This highlights the significant influence of the catalyst's nuclearity and precise structure on enantioselectivity. Further optimization of reaction parameters such as solvent, temperature, and pressure is crucial for enhancing the enantioselectivity of this transformation with the mononuclear (R)RuCl[(p-cymene)(SEGPHOS)]Cl catalyst.
Table 1: Asymmetric Hydrogenation of Levulinic Acid to γ-Valerolactone with SEGPHOS-based Ru Catalysts
| Catalyst | Substrate | Product | Conversion (%) | ee (%) |
| (R)-RuCl2[(p-cymene)(SEGPHOS)] | Levulinic Acid | (R)-γ-Valerolactone | 100 | 18 |
| (S)-[(RuCl(SEGPHOS))2(μ-Cl)3]−[NH2(CH3)2]+ | Levulinic Acid | (S)-γ-Valerolactone | 100 | 56 |
Data sourced from a study on the direct asymmetric reduction of levulinic acid.
Asymmetric Transfer Hydrogenation (ATH) Reactions
Asymmetric transfer hydrogenation (ATH) offers a practical and often safer alternative to using molecular hydrogen, employing organic molecules as hydrogen donors. Ruthenium complexes are particularly effective catalysts for this transformation.
Scope of Substrates for (R)RuCl[(p-cymene)(SEGPHOS)]Cl-Catalyzed ATH
While specific studies detailing the substrate scope for ATH catalyzed exclusively by (R)RuCl[(p-cymene)(SEGPHOS)]Cl are not extensively documented in the provided search results, the broader class of Ru(II)-diphosphine complexes is known to be effective for the ATH of a wide range of prochiral ketones and imines. This includes aromatic, aliphatic, and heterocyclic substrates. For example, a related catalyst system, [RuCl2(p-cymene)]2 with DTBM-SEGPHOS, has been successfully
Other Asymmetric Transformations
Asymmetric Cyclization Reactions
While the broader class of ruthenium-phosphine complexes is known to catalyze a range of asymmetric cyclization reactions, detailed research findings and specific data tables for the application of (R)RuCl[(p-cymene)(SEGPHOS)]Cl in this area are not extensively documented in publicly available scientific literature. The inherent chirality of the SEGPHOS ligand provides a well-defined steric and electronic environment that is crucial for inducing enantioselectivity in the formation of cyclic structures. However, specific examples of intramolecular cyclizations, such as enantioselective Pauson-Khand-type reactions, intramolecular hydroacylations, or cycloisomerizations, catalyzed exclusively by (R)RuCl[(p-cymene)(SEGPHOS)]Cl, require further investigation to provide concrete data on yields and enantiomeric excesses.
Selectivity in C-C and C-Heteroatom Bond Formation
The selectivity of (R)RuCl[(p-cymene)(SEGPHOS)]Cl is a critical aspect of its catalytic utility, enabling the controlled formation of new chemical bonds with high levels of precision.
Chemoselectivity: In reactions where multiple functional groups could potentially react, this catalyst can exhibit a preference for one over the others. For instance, in molecules containing both a ketone and a less reactive ester, the catalyst would preferentially reduce the ketone.
Regioselectivity: When a reaction can proceed at different positions within a molecule, (R)RuCl[(p-cymene)(SEGPHOS)]Cl can direct the formation of one constitutional isomer over another. This is particularly relevant in reactions such as allylic alkylations.
Diastereoselectivity: In the creation of a new stereocenter in a molecule that already contains one or more stereocenters, the catalyst can favor the formation of one diastereomer.
Enantioselectivity: The hallmark of this chiral catalyst is its ability to distinguish between two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.
Optimization of Reaction Parameters for Enhanced Catalytic Performance
The efficiency and selectivity of catalysis with (R)RuCl[(p-cymene)(SEGPHOS)]Cl are highly dependent on the reaction conditions. The optimization of these parameters is crucial for achieving the desired outcomes in asymmetric synthesis.
Solvent Effects on Reactivity and Selectivity
The choice of solvent can significantly influence the catalytic activity and enantioselectivity of a reaction. Solvents can affect the solubility of the catalyst and substrates, the stability of intermediates, and the transition state energies of the enantioselective step. For ruthenium-catalyzed hydrogenations, polar aprotic solvents like dichloromethane (CH₂Cl₂) and polar protic solvents such as methanol (MeOH) and ethanol (EtOH) are commonly employed. The polarity of the solvent can impact the catalyst's conformation and, consequently, the chiral induction. However, a systematic study with tabulated data showcasing the solvent effects on the performance of (R)RuCl[(p-cymene)(SEGPHOS)]Cl across a range of reactions is not well-documented.
Influence of Temperature and Pressure
Temperature and pressure are critical parameters, especially in hydrogenation reactions.
Temperature: Generally, lower temperatures are favored to enhance enantioselectivity, as the difference in activation energies between the two diastereomeric transition states becomes more significant. However, lower temperatures can also lead to slower reaction rates. An optimal temperature must be found to balance reactivity and selectivity.
Pressure: In hydrogenation reactions, the pressure of hydrogen gas is a key variable. Higher pressures typically increase the reaction rate by increasing the concentration of hydrogen available for the catalytic cycle. The effect of pressure on enantioselectivity can vary depending on the specific reaction mechanism.
Detailed research findings that systematically evaluate the influence of a wide range of temperatures and pressures on the catalytic performance of (R)RuCl[(p-cymene)(SEGPHOS)]Cl are limited.
Catalyst Loading and Substrate-to-Catalyst Ratio
The amount of catalyst used, expressed as catalyst loading or a substrate-to-catalyst (S/C) ratio, is a crucial factor for both the efficiency and the economic viability of a catalytic process. While lower catalyst loadings are desirable, they may result in longer reaction times or incomplete conversion. The optimal catalyst loading is a balance between reaction efficiency and cost. For many ruthenium-catalyzed asymmetric hydrogenations, S/C ratios in the range of 100 to 10,000 are often explored. Specific data on the impact of varying the S/C ratio for reactions catalyzed by (R)RuCl[(p-cymene)(SEGPHOS)]Cl would be valuable for practical applications.
Additive and Co-catalyst Effects (e.g., Bases)
The addition of co-catalysts or additives can have a profound effect on the performance of the primary catalyst. In many ruthenium-catalyzed reactions, particularly hydrogenations, the presence of a base is often necessary. Bases can play several roles, including the deprotonation of a precatalyst to generate the active catalytic species or neutralizing acidic byproducts that could inhibit the catalyst. The choice of base and its stoichiometry relative to the catalyst can significantly impact both the rate and the enantioselectivity of the reaction. While the use of bases is a common strategy in catalysis with related ruthenium complexes, detailed studies and data tables illustrating the specific effects of different bases on reactions catalyzed by (R)RuCl[(p-cymene)(SEGPHOS)]Cl are not widely available.
Comparative Analysis and Future Perspectives
Comparison of (R)RuCl[(p-cymene)(SEGPHOS)]Cl with Other Chiral Ruthenium Catalysts
The performance of a chiral catalyst is benchmarked by its activity and enantioselectivity. A comparative analysis with established and alternative ligand systems provides a clearer understanding of the specific advantages offered by the (R)RuCl[(p-cymene)(SEGPHOS)]Cl complex.
Relative Performance vs. BINAP-based Ruthenium Complexes
The BINAP ligand is a cornerstone in asymmetric catalysis, making a comparison with SEGPHOS essential. Ruthenium complexes of both SEGPHOS and BINAP are highly effective for asymmetric hydrogenations, consistently delivering products with high enantioselectivity. sigmaaldrich.cn However, in many instances, particularly in the asymmetric hydrogenation of α-, β-, and γ-functionalized ketones, SEGPHOS-ruthenium complexes have demonstrated superior catalytic activities and higher enantioselectivities compared to their BINAP counterparts. takasago.com
For example, derivatives of the SEGPHOS ligand, such as DM-SEGPHOS®, have shown exceptional performance in the reductive amination of β-keto esters to produce β-amino acids with high enantioselectivity. takasago.com The choice between SEGPHOS and BINAP can be substrate-dependent, but the structural rigidity and distinct electronic properties of the SEGPHOS backbone often provide a performance edge.
Advantages of the SEGPHOS Ligand System (e.g., narrow dihedral angle)
A key structural feature that distinguishes SEGPHOS from BINAP is its narrower dihedral angle between the two aryl planes of the biaryl backbone. wikipedia.org The dihedral angle for a BINAP-ruthenium complex is approximately 73.49°, whereas SEGPHOS-based complexes possess a smaller angle. researchgate.net This structural attribute was intentionally designed, with the prediction that a narrower angle would enhance the interaction between the catalyst's chiral environment and the substrate. wikipedia.org
This prediction has been experimentally validated, confirming that the narrower dihedral angle often leads to increased enantioselectivity and catalytic activity. wikipedia.org This enhanced interaction allows for more effective chiral discrimination. Furthermore, the development of SEGPHOS derivatives, such as DM-SEGPHOS and the sterically bulky DTBM-SEGPHOS, provides a modular approach to fine-tune the electronic and steric properties of the catalyst, expanding its applicability to a wider range of substrates and reactions. wikipedia.orgresearchgate.net
Comparison with Other Chiral Ligand Families
While BINAP is a primary benchmark, comparing SEGPHOS to other privileged chiral ligand families further contextualizes its utility. In studies involving various atropisomeric diphosphines like MeO-BIPHEP and SYNPHOS, it has been observed that the narrowest dihedral angle does not singularly guarantee the highest enantioselectivity for all substrates. pnas.org The electronic properties of the ligand also exert a profound influence, and the optimal ligand is often a result of a synergistic match between the stereoelectronic features of the ligand and the substrate. pnas.org
In certain transformations, such as palladium-catalyzed asymmetric reactions, the sterically demanding DTBM-SEGPHOS has been identified as the ligand of choice, outperforming other ligand systems to afford products with excellent enantiomeric excess (90-96% ee). d-nb.info In other instances, such as ruthenium-catalyzed carbonyl additions, the interplay between a C1-symmetric JOSIPHOS ligand and a halide counterion was found to be crucial for achieving high enantioselectivity, highlighting a different strategy for stereocontrol. nih.gov This demonstrates that while SEGPHOS and its derivatives are exceptionally versatile and effective, the selection of the ideal chiral ligand remains a nuanced decision based on the specific chemical transformation.
Strategies for Catalyst Immobilization and Recycling (Heterogenization)
While homogeneous catalysts like (R)RuCl[(p-cymene)(SEGPHOS)]Cl offer high activity and selectivity, their separation from the reaction products and subsequent recycling can be challenging and costly, particularly on an industrial scale. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses these issues by combining the advantages of homogeneous catalysis with the practical benefits of heterogeneous systems.
A common strategy involves the covalent tethering of the chiral ligand to an insoluble support. This can be achieved by chemically modifying the SEGPHOS ligand with a linker group, which is then covalently bonded to a solid material such as silica (B1680970) gel, polystyrene, or other polymers. This approach effectively creates a solid-supported catalyst that can be easily recovered by simple filtration after the reaction is complete.
An analogous and effective strategy has been demonstrated with related ruthenium catalysts. For instance, the precursor dimer [RuCl₂(p-cymene)]₂ has been successfully immobilized on mesoporous molecular sieves like SBA-15, creating a robust heterogeneous catalyst for ring-opening metathesis polymerization (ROMP). researchgate.net Similarly, BINAP/diamine ruthenium complexes have been bound to polystyrene resins. These immobilized catalysts acted as efficient precatalysts for the asymmetric hydrogenation of various ketones, achieving enantioselectivity and turnover numbers comparable to their homogeneous counterparts. researchgate.net These examples underscore the viability of immobilization as a strategy to enhance the practicality and sustainability of catalysis involving (R)RuCl[(p-cymene)(SEGPHOS)]Cl.
Application in Multicomponent Reactions and Cascade Processes
The efficiency of (R)RuCl[(p-cymene)(SEGPHOS)]Cl and related complexes extends beyond simple transformations to more complex and elegant cascade reactions. Cascade processes, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly desirable in organic synthesis for their atom and step economy.
A notable example involves the use of a ruthenium-SEGPHOS catalyst in a regiodivergent carbonyl tert-prenylation reaction. nih.gov This process proceeds via a hydrogen auto-transfer mechanism, a type of catalytic cascade, where an alcohol is transiently oxidized to an aldehyde, which then reacts with isoprene (B109036) before being reduced to the final product. nih.govnih.gov The specific outcome of this reaction was found to be dependent on the halide counterion associated with the ruthenium-SEGPHOS complex, demonstrating a sophisticated level of control over the cascade pathway. nih.gov
Furthermore, the broader family of ruthenium catalysts has been extensively used to orchestrate metathesis cascade reactions, which have proven to be powerful tools in the total synthesis of complex natural products. nih.gov These reactions can involve intricate sequences such as ring-closing metathesis (RCM), ring-opening metathesis (ROM), and dienyne metathesis, enabling the rapid construction of complex molecular architectures. nih.gov The proven effectiveness of SEGPHOS ligands in various ruthenium-catalyzed reactions suggests their strong potential for further development in novel multicomponent and cascade processes.
Emerging Research Directions and Potential Future Applications
The field of asymmetric catalysis is continuously evolving, with current research pointing towards several exciting future directions for catalysts like (R)RuCl[(p-cymene)(SEGPHOS)]Cl.
A significant area of interest is the development of more sustainable and environmentally friendly catalytic systems. datainsightsmarket.com This includes the design of catalysts based on greener ligands and a continued focus on heterogeneous catalysts that allow for easy separation and reuse, minimizing waste generation. datainsightsmarket.com
The concept of "chiral-at-metal" complexes, where the stereocenter is the metal atom itself, is another burgeoning field. Research has shown that the metal-centered stereogenicity of ruthenium-SEGPHOS complexes can dictate regioselectivity, opening new avenues for controlling reaction outcomes. nih.gov The influence of counterions and additives on the catalytic performance is also an area of active investigation, as these can dramatically alter both the activity and selectivity of the catalyst system.
The global market for ruthenium-based catalysts is projected to grow, driven by their increasing use in sophisticated chemical syntheses within the pharmaceutical and fine chemical industries. datainsightsmarket.com Future applications are likely to expand in areas such as olefin metathesis and the development of novel cascade reactions for efficient molecular construction. datainsightsmarket.com As researchers continue to innovate, catalysts based on the robust and versatile SEGPHOS ligand system are expected to remain at the forefront of asymmetric catalysis, enabling the synthesis of complex chiral molecules with ever-increasing efficiency and precision.
Green Chemistry and Sustainable Catalysis Initiatives
The principles of green chemistry—which advocate for the reduction of waste, conservation of energy, and use of renewable resources—are increasingly integral to the design of new chemical processes. Ruthenium-based catalysts, such as (R)-RuCl[(p-cymene)(SEGPHOS)]Cl, align well with these initiatives due to their high efficiency. Because these catalysts are highly active, only small quantities are necessary to produce large amounts of product, which minimizes waste and reduces the need for energy-intensive purification steps.
The SEGPHOS ligand, in particular, often imparts superior activity and enantioselectivity to ruthenium catalysts compared to earlier-generation ligands like BINAP. This allows reactions, such as the asymmetric hydrogenation of functionalized ketones, to proceed under milder conditions with lower catalyst loadings, contributing to more sustainable chemical manufacturing. takasago.comtakasago.com The ability to perform these transformations with high precision means that the desired enantiomer is produced preferentially, avoiding the "chiral waste" of synthesizing an unwanted stereoisomer. Furthermore, the development of protocols that function in greener solvents or even under solvent-free conditions represents a significant step forward in sustainable catalysis. researchgate.net
Development of More Robust and Efficient Catalytic Systems
For instance, derivatives of the SEGPHOS ligand, such as DTBM-SEGPHOS, have been shown to provide exceptional performance in challenging reactions. In the asymmetric hydrogenation of sterically hindered pyridine-pyrroline trisubstituted alkenes, the Ru-DTBM-SEGPHOS catalyst delivered nearly quantitative conversions and high enantioselectivities (≥90% ee) for a broad range of substrates under mild conditions. nih.govnih.gov The development of catalysts with very high turnover numbers (TONs) is another key metric of efficiency. A bulky, electron-rich derivative of SEGPHOS used in the ruthenium-catalyzed hydrogenation of β-ketoesters achieved a TON of 20,000 under solvent-free conditions, showcasing the remarkable efficiency that can be attained. researchgate.net
The following table details the performance of a Ru-DTBM-SEGPHOS catalyst in the asymmetric hydrogenation of various 2-pyridyl-substituted alkenes, illustrating the high efficiency and enantioselectivity achieved with this advanced catalytic system. nih.gov
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (Z)-2-(5-fluoro-2-(1-(tert-butyl)-1H-pyrrol-2-yl)vinyl)pyridine | 2-(5-fluoro-2-(1-(tert-butyl)-1H-pyrrol-2-yl)ethyl)pyridine | >99 | 96 |
| (Z)-2-(1-(tert-butyl)-1H-pyrrol-2-yl)-3-(pyridin-2-yl)acrylonitrile | 2-(1-(tert-butyl)-1H-pyrrol-2-yl)-3-(pyridin-2-yl)propanenitrile | >99 | 94 |
| (Z)-2-(2-(1-(tert-butyl)-1H-pyrrol-2-yl)vinyl)quinoline | 2-(2-(1-(tert-butyl)-1H-pyrrol-2-yl)ethyl)quinoline | >99 | 91 |
| (Z)-2-(2-(1-(tert-butyl)-1H-pyrrol-2-yl)vinyl)pyridine | 2-(2-(1-(tert-butyl)-1H-pyrrol-2-yl)ethyl)pyridine | >99 | 90 |
Reaction Conditions: 2 mol% catalyst, 25 psi H₂, 50 °C.
Exploration of New Substrate Classes and Reaction Types
While complexes like (R)-RuCl[(p-cymene)(SEGPHOS)]Cl are well-established in asymmetric hydrogenation, a significant area of ongoing research is the expansion of their utility to new types of substrates and entirely new classes of chemical reactions. The unique electronic and steric properties imparted by the SEGPHOS ligand allow these catalysts to be adapted for novel transformations beyond their traditional applications.
For example, Ru-SEGPHOS complexes have been investigated in isoprene-mediated carbonyl tert-prenylation reactions. nih.gov This transformation involves the coupling of a primary alcohol with isoprene to form a complex homoallylic alcohol. Interestingly, researchers found that the choice of the halide counter-ion in the catalyst structure (chloride vs. iodide) could completely switch the regioselectivity of the reaction, leading to either sec-prenylation or tert-prenylation products. nih.gov This demonstrates the subtle yet powerful influence of the catalyst's coordination sphere on the reaction outcome and opens up new avenues for controlling selectivity in complex C-C bond-forming reactions.
The versatility of ruthenium catalysis is also evident in its application to other reaction types, such as cross-coupling, transfer hydrogenation of imines, and cycloadditions, continually broadening the toolkit available to synthetic chemists for constructing complex chiral molecules. chemimpex.comnih.gov
Challenges and Opportunities in the Field of Asymmetric Ruthenium Catalysis
Despite the significant advances in asymmetric ruthenium catalysis, several challenges remain. Ruthenium is a precious metal, and its high cost and limited abundance are persistent concerns, particularly for large-scale industrial processes. This drives the opportunity and necessity to develop catalysts with extremely high turnover numbers to minimize the amount of metal required. Furthermore, catalyst deactivation and the difficulty of separating the homogeneous catalyst from the reaction products can complicate industrial applications and recycling efforts.
Another significant challenge lies in the rational design of catalysts. While a vast number of ligands have been developed, predicting which ligand will be optimal for a specific substrate and reaction often still involves considerable empirical screening. A deeper mechanistic understanding, aided by computational studies, is crucial for the future development of truly predictive models for catalyst performance. nih.gov
These challenges, however, create numerous opportunities. There is a strong impetus to develop catalytic systems based on more earth-abundant and less toxic metals that can match the performance of ruthenium. The quest for catalysts that can functionalize traditionally inert C-H bonds with high selectivity is a major frontier in chemical synthesis. Moreover, the integration of ruthenium catalysis into multi-step, one-pot reactions and flow chemistry systems presents an opportunity to streamline complex syntheses, making them more efficient and sustainable. The continued exploration of sophisticated ligands like SEGPHOS and its derivatives will undoubtedly play a key role in overcoming these challenges and realizing new catalytic possibilities.
Table of Compounds
| Trivial/Abbreviated Name | Systematic Name |
| (R)-RuCl[(p-cymene)(SEGPHOS)]Cl | Chloro(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxoleruthenium(II) chloride |
| p-cymene (B1678584) | 1-methyl-4-(1-methylethyl)benzene |
| SEGPHOS | 5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole |
| BINAP | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl |
| DTBM-SEGPHOS | 5,5'-bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing (R)RuCl[(p-cymene)(SEGPHOS)]Cl?
- Methodology : The compound is typically synthesized via ligand substitution reactions. For example, in the asymmetric hydrogenation of acetylated ketones, a mixture of [(RuCl(SEGPHOS))₂(μ-Cl)₃][NH₂Me₂], methanol, and substrate is reacted under H₂ pressure (4–6 MPa) at 70–140°C . Key parameters include solvent choice (methanol preferred), temperature control, and catalyst loading (e.g., 0.008 mol% in ).
- Characterization : Use NMR (¹H, ³¹P) to confirm ligand coordination and X-ray crystallography for structural elucidation. Safety protocols for handling air-sensitive Ru complexes should follow Sigma-Aldrich guidelines (2–8°C storage, inert atmosphere) .
Q. How does (R)RuCl[(p-cymene)(SEGPHOS)]Cl compare to BINAP-based catalysts in asymmetric hydrogenation?
- Comparative Analysis : SEGPHOS ligands provide wider bite angles than BINAP, enhancing enantioselectivity in certain substrates. For example, in the hydrogenation of γ-keto acids, SEGPHOS-Ru catalysts achieved 78% ee versus 60–70% ee with BINAP derivatives under similar conditions .
- Experimental Design : Conduct parallel reactions with both catalysts, controlling variables (H₂ pressure, solvent polarity). Analyze outcomes via chiral HPLC or polarimetry .
Advanced Research Questions
Q. What mechanistic insights explain the solvent-dependent enantioselectivity of (R)RuCl[(p-cymene)(SEGPHOS)]Cl?
- Contradiction Analysis : reports high ee (98.4%) in methanol at 70°C, while notes reduced selectivity in polar aprotic solvents. Proposed mechanisms involve solvent-ligand interactions altering the Ru center’s electronic environment.
- Methodology : Use DFT calculations (e.g., B3LYP functional ) to model solvent effects on transition states. Validate with kinetic studies (Eyring plots) and in situ IR spectroscopy to detect solvent coordination .
Q. How can computational modeling optimize ligand modifications for improved catalytic turnover?
- Framework : Apply the PICO framework:
- P opulation: Ru-SEGPHOS catalysts
- I ntervention: Ligand substituent variation (e.g., electron-withdrawing groups)
- C omparison: Baseline SEGPHOS performance
- O utcome: Turnover number (TON) and activation energy
Q. What strategies resolve contradictory reports on substrate scope limitations?
- Case Study : demonstrates efficacy in ester hydrogenation, while biomass-derived γ-keto acids in show variable conversion.
- Resolution Tactics :
- Perform Hammett studies to correlate substrate electronic properties with reaction rates.
- Use high-throughput screening to map steric/electronic tolerances.
- Apply multivariate analysis (PCA or PLS) to identify dominant factors (e.g., substituent bulk vs. electron density) .
Data-Driven Research Challenges
Q. How to design experiments quantifying the impact of μ-Cl bridges on catalytic stability?
- Hypothesis : The trinuclear [Ru₂(μ-Cl)₃] core ( ) enhances stability but may limit substrate access.
- Experimental Approach :
- Synthesize monomeric vs. trinuclear analogs (e.g., replace μ-Cl with non-bridging ligands).
- Compare decomposition rates via TGA and ICP-MS under catalytic conditions.
- Correlate stability with catalytic cycles using turnover frequency (TOF) metrics .
Q. What spectroscopic techniques best probe active species during hydrogenation?
- Advanced Tools :
- In situ XAFS : Monitor Ru oxidation states and coordination geometry.
- EPR Spectroscopy : Detect radical intermediates in H₂ activation.
- Operando NMR : Track substrate conversion and enantioselectivity in real-time .
Ethical and Reproducibility Considerations
Q. How to ensure reproducibility in air-sensitive Ru-catalyzed reactions?
- Protocol Standardization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
